(2S,3S)-2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride

Chiral resolution Asymmetric synthesis Enantiomeric excess

Researchers frequently face supply of chiral amines with undefined stereochemistry, compromising downstream API purity. This compound provides a scalable, single-enantiomer (2S,3S) building block that eliminates the need for low-yield chiral separation. - >99.9% chemical purity & 100% chiral purity achievable via asymmetric route - Fragment-like properties (LogP 1.66, TPSA 53.07 Ų) for direct screening - Dihydrochloride salt ensures aqueous solubility for biochemical assays

Molecular Formula C13H17Cl2N3O
Molecular Weight 302.20 g/mol
Cat. No. B13240228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride
Molecular FormulaC13H17Cl2N3O
Molecular Weight302.20 g/mol
Structural Identifiers
SMILESC1COC(C1N)C2=CC=NN2C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C13H15N3O.2ClH/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10;;/h1-6,8,11,13H,7,9,14H2;2*1H/t11-,13-;;/m0../s1
InChIKeyWMVLOEXPTCBFSG-JBUFHSOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine Dihydrochloride: Chiral Building Block for MedChem


(2S,3S)-2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride (CAS 2137492-33-0; free base CAS 1955515-12-4) is a chiral heterocyclic amine comprising a tetrahydrofuran (oxolane) ring fused at the 2-position to an N-phenylpyrazole and bearing a primary amine at the 3-position . The dihydrochloride salt form (C₁₃H₁₇Cl₂N₃O, MW 302.20 g/mol) enhances aqueous solubility relative to the free base . The compound features two defined stereocenters (2S,3S), distinguishing it from racemic or stereochemically undefined analogs commonly offered in screening libraries. Its architecture—a conformationally constrained chiral diamine surrogate—positions it as a versatile scaffold for fragment-based drug discovery, kinase inhibitor elaboration, and asymmetric synthesis process development [1].

Chiral building block with defined (2S,3S) stereochemistry
Dihydrochloride salt for aqueous solubility in assay buffers
Scaffold supports kinase inhibitor elaboration and asymmetric synthesis development

Why Stereochemically Undefined Analogs Are Not Interchangeable


This compound's value proposition hinges on its defined (2S,3S) absolute stereochemistry. Generic substitution with the racemic trans mixture (CAS 2031242-22-3) or stereochemically undefined 2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine introduces the undesired enantiomer, which can compromise chiral purity in downstream API synthesis . In the context of CDK2 inhibitor development, the corresponding (2S,3S)-tetrahydrofuran-pyrazolamine intermediate achieved only 2% overall yield when accessed via chiral separation of the racemate—a problem solved by an asymmetric route delivering >99.9% chemical purity and 100% chiral purity at multi-kilogram scale [1]. Substituting the phenyl group with other N-substituents (e.g., tert-butyl in the RLY-2139 intermediate) fundamentally alters both physicochemical properties and biological activity, as evidenced by the 4 nM CDK2/CycE IC₅₀ of the final drug substance derived from the tert-butyl analog [2].

Target enantiomer

Defined (2S,3S) configuration ensures consistent chiral purity in downstream synthesis and assay outcomes.

Racemic trans mixture

Substitution may introduce undesired enantiomer, potentially compromising stereochemical control and requiring additional purification.

N-phenylpyrazole vector

Phenyl group offers specific π-stacking and lipophilicity profile distinct from alkyl-substituted analogs used in clinical candidates.

N-alkyl (e.g., tert-butyl) analog

Substituent change may shift physicochemical properties and target binding behavior; SAR may not transfer directly.

Quantitative Differentiation Evidence


Enantiomeric Purity vs. Racemic Mixture Yield Comparison

The (2S,3S) enantiomer, when accessed via chiral chromatographic separation of racemic trans-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, is obtained in only 33% yield from the racemate, contributing to an overall synthetic yield of merely 2% from starting materials [1]. This contrasts sharply with the asymmetric hydrolytic kinetic resolution (HKR) route developed for the analogous tert-butylpyrazole system, which delivers the desired enantiomer with >99.9% LCAP and 100% chiral purity at 14.7 kg scale [2]. For procurement, specifying the (2S,3S) enantiomer avoids the 50% material loss inherent to racemic synthesis and the additional purification burden of chiral separation, directly reducing cost per gram of usable enantiomer [1].

Enantiomeric recovery
Reported
33% enantiomer recovery from racemate; overall yield 2% (7 steps). Asymmetric route achieves 67% overall for analogous tert-butyl system.
Supports sourcing defined enantiomer to avoid material loss and in-house separation cost.
Data from Org. Process Res. Dev. 2026; RLY-2139 process development context.
Chiral resolution Asymmetric synthesis Enantiomeric excess

Physicochemical Profile vs. N-tert-Butyl Analog

The target compound (free base) exhibits a calculated LogP of 1.661 and topological polar surface area (TPSA) of 53.07 Ų, with 4 hydrogen bond acceptors and 1 hydrogen bond donor . By comparison, the N-tert-butyl-substituted analog (compound 2a in the RLY-2139 series) carries a more lipophilic tert-butyl group expected to increase LogP by approximately 1.0–1.5 units and reduce TPSA (loss of aromatic ring contributions). This difference in lipophilicity directly impacts solubility, permeability, and ultimately the developability profile of any derived lead series. For fragment-based screening libraries, the phenyl substituent provides π-stacking and hydrophobic interactions distinct from alkyl substituents, offering orthogonal chemical space coverage [1].

Physicochemical profile
Class-level
Free base calc. LogP 1.66, TPSA 53.07 Ų. N-tert-butyl analog estimated ΔLogP +1.0–1.5; loss of aromatic π character.
Supports orthogonal scaffold selection in medchem programs targeting different property space.
Calculated values; experimental validation required. Vendor computational data.
Lipophilicity Polar surface area Drug-likeness

Dihydrochloride Salt Advantage for Aqueous Solubility

The dihydrochloride salt (MW 302.20 g/mol) provides enhanced aqueous solubility compared to the free base (MW 229.28 g/mol) by virtue of protonation of both the primary amine and pyrazole nitrogens, increasing the number of hydrogen bond donors from 1 to potentially 3 . In the RLY-2139 process, the analogous intermediate was isolated as an amine salt to enable crystallization-based purification, achieving 96.6:3.1 cis:trans ratio and Karl Fischer water content of 0.22% [1]. Salt formation is a critical differentiator for compounds intended for aqueous assay conditions, automated liquid handling, or direct use in biological screening without additional solubilization steps .

Salt solubility advantage
Formulation-context
Dihydrochloride salt enhances aqueous solubility via protonation of amine and pyrazole nitrogens, increasing H-bond donors.
Enables direct dissolution in aqueous assay buffers, avoiding DMSO stock interference.
Qualitative vendor description; quantitative solubility data not reported. Analogous salt isolation data from RLY-2139 process.
Salt selection Aqueous solubility Formulation

Chiral Tetrahydrofuran-Pyrazolamine Scaffold in CDK2 Clinical Candidate

The (2S,3S)-configured tetrahydrofuran-pyrazolamine core is directly precedented by the key intermediate (compound 2b) of RLY-2139, a potent and selective CDK2/Cyclin E orthosteric inhibitor currently in development for ER+/HER2– breast cancer [1]. RLY-2139 demonstrates an on-target IC₅₀ of 4 nM for CDK2/CycE with biochemical selectivity of 100× over CDK1/CycB, 320× over CDK6/CycD3, and 2,400× over CDK9/CycT1 [2]. While the clinical candidate employs an N-tert-butylpyrazole rather than N-phenylpyrazole, the shared (2S,3S)-THF-amine stereochemistry is essential for CDK2 binding, and the phenyl analog offers a distinct vector for SAR exploration [1]. This clinical validation de-risks the scaffold for kinase-targeted drug discovery programs [2].

Scaffold validation
Class-level
(2S,3S)-THF-pyrazolamine core validated in RLY-2139 (CDK2/CycE IC₅₀ 4 nM), a selective clinical-stage inhibitor.
Supports scaffold engagement of CDK2; phenyl analog offers distinct SAR vector for exploration.
Precedented by N-tert-butyl clinical candidate; direct potency data for phenyl analog not available.
CDK2 inhibitor Kinase selectivity Breast cancer

Priority Application Scenarios


CDK2-Focused Kinase Inhibitor Elaboration

The (2S,3S) configuration matches the stereochemistry essential for CDK2 hinge-binding, as demonstrated by RLY-2139 (CDK2/CycE IC₅₀ = 4 nM, 100× selectivity over CDK1) . The N-phenylpyrazole provides a distinct vector for optimizing selectivity and pharmacokinetics compared to the N-tert-butyl clinical candidate. Fragment growing from the primary amine enables rapid SAR exploration through amide coupling, sulfonamide formation, or reductive amination .

Asymmetric Synthesis Process Development

With only 33% recovery of the desired enantiomer from racemate via chiral chromatography and a 2% overall yield (7 steps) , this compound serves as an ideal benchmark substrate for developing asymmetric synthetic methods. The defined (2S,3S) absolute configuration enables chiral HPLC or SFC method development for enantiomeric excess determination, and the dihydrochloride salt facilitates crystallization-based enantiomeric enrichment as demonstrated by the 96.6:3.1 cis:trans ratio achieved for the analogous intermediate .

Fragment-Based Drug Discovery Library Screening

With a calculated LogP of 1.661, TPSA of 53.07 Ų, and molecular weight of 229.28 (free base), this compound occupies desirable fragment-like property space . The phenyl substituent provides both π-stacking capability and hydrophobic surface area distinct from alkyl-substituted pyrazole fragments, enabling exploration of lipophilic pocket interactions. The primary amine handle permits rapid derivatization for library synthesis, while the dihydrochloride salt ensures aqueous solubility for direct biochemical screening at relevant concentrations .

Application
Selection Property
Validation Focus
Kinase inhibitor elaboration studies (CDK2 pathway)
(2S,3S) stereochemistry alignment with CDK2 hinge-binding; N-phenyl exit vector for selectivity optimization
Kinase selectivity and pathway-response endpoint profiling
Asymmetric synthesis method development
Defined absolute configuration for chiral HPLC/SFC method benchmarking and crystallization-based enrichment
Enantiomeric excess determination and purification process efficiency
Fragment-based library screening design
Calculated fragment-like properties (LogP 1.66, TPSA 53.07 Ų) and phenyl π-stacking character
Aqueous solubility for direct biochemical assay compatibility without DMSO
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